L-368,899 hydrochloride mechanism of action
L-368,899 hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of L-368,899 Hydrochloride
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially developed in the 1990s for its potential to prevent preterm labor, its clinical utility for this purpose was limited by its pharmacokinetic profile in primates.[4][5] However, L-368,899 has since become an invaluable pharmacological tool in animal research.[4][6] Its nature as a small molecule that can cross the blood-brain barrier allows for the investigation of both central and peripheral oxytocin systems, making it instrumental in elucidating the role of oxytocin in social behaviors and other physiological processes.[3][4][7]
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[3] It binds with high affinity to the OTR, a class A G-protein coupled receptor (GPCR), thereby physically blocking the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[3][5]
The oxytocin receptor is predominantly coupled to the Gq/11 family of G-proteins.[3][5] Upon activation by oxytocin, this coupling initiates a signaling cascade that leads to physiological responses. L-368,899 disrupts this cascade at its origin.
Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899:
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Activation: Oxytocin binds to the OTR.
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G-Protein Coupling: The activated OTR couples with the Gq/11 protein.
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PLC Activation: The Gαq subunit activates Phospholipase C (PLC).[5]
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5]
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Physiological Response: The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, leading to cellular responses such as smooth muscle contraction in the uterus.[5]
L-368,899 competitively binds to the OTR, preventing Step 1 and thereby inhibiting the entire downstream signaling pathway.
Data Presentation
Binding Affinity and Selectivity
The efficacy of L-368,899 is defined by its high binding affinity for the OTR and its selectivity over related receptors, particularly the vasopressin (AVP) receptors V1a and V2, which share structural homology with the OTR.
Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor (OTR)
| Species/Tissue | Assay Type | Value (nM) | Reference |
|---|---|---|---|
| Rat Uterus | IC50 | 8.9 | [2] |
| Human Uterus | IC50 | 26 | [2] |
| Coyote Brain | Ki | 12.38 |[4] |
Table 2: Receptor Selectivity Profile of L-368,899
| Receptor | Species | Assay Type | Value (nM) | Selectivity (Fold vs. OTR) | Reference |
|---|---|---|---|---|---|
| OTR | Rat | IC50 | 8.9 | - | |
| V1a | Human | IC50 | 370 | ~42x | |
| V2 | Human | IC50 | 570 | ~64x | |
| OTR | Coyote | Ki | 12.38 | - | [4] |
| AVPR1a | Coyote | Ki | 511.6 | ~41x |[4] |
Note: IC50 is the concentration of an inhibitor required to reduce the response by 50%. Ki is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition.
Pharmacokinetic Properties
L-368,899 exhibits properties that make it suitable for in vivo studies in animal models, including oral bioavailability and central nervous system penetration.[7][8]
Table 3: Pharmacokinetic Parameters of L-368,899
| Parameter | Species | Value | Route | Reference |
|---|---|---|---|---|
| Oral Bioavailability | Rat (female) | 14% (at 5 mg/kg) | Oral | [2][8] |
| Oral Bioavailability | Rat (male) | 18% (at 5 mg/kg) | Oral | [2][8] |
| Half-life (t1/2) | Rat & Dog | ~2 hours | IV | [2][8] |
| Plasma Clearance | Rat & Dog | 23 - 36 ml/min/kg | IV | [2][8] |
| Peak Concentration | Coyote | 15 - 30 minutes (in CSF) | IM | [4][6] |
| CNS Penetration | Rhesus Monkey | Accumulates in limbic areas | IV |[7][9] |
Experimental Protocols
Radioligand Binding Assay Protocol
This in vitro method is used to determine the binding affinity (IC50, Ki) and selectivity of a compound for a specific receptor.
Methodology:
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Membrane Preparation: Homogenize tissue (e.g., coyote brain tissue) expressing the target receptors (OTR, AVPR1a) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended to a specific protein concentration.
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Competitive Binding Incubation: In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., 125I-labeled oxytocin or vasopressin analog) and increasing concentrations of the unlabeled competitor drug (L-368,899).
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Equilibrium: Allow the reaction to reach equilibrium at a specific temperature.
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Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
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Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of L-368,899. A sigmoidal curve is fitted to the data to calculate the IC50 value. The Ki value is then derived using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand for the receptor.
In Vivo Uterine Contraction Assay Protocol
This in vivo functional assay assesses the ability of an antagonist to inhibit a physiological response, such as oxytocin-induced uterine contractions.[3]
Methodology:
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Animal Preparation: Anesthetize a female rat in late-stage pregnancy or postpartum.
-
Surgical Instrumentation: Expose a uterine horn via a small abdominal incision. Insert a small, water-filled balloon attached to a catheter into the uterine lumen. Connect the catheter to a pressure transducer to monitor intrauterine pressure.[3]
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Baseline Measurement: Record the baseline spontaneous uterine activity for a stabilization period.[3]
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Antagonist Administration: Administer a single intravenous (IV) bolus of L-368,899 at a specific dose.[3]
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Oxytocin Challenge: After a set time for the antagonist to take effect, administer an IV bolus of oxytocin to induce a strong, measurable uterine contraction.[3]
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Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve of the pressure recording is used to quantify the contractile response. By testing various doses of L-368,899, the dose required to reduce the oxytocin-induced response by 50% (the AD50) can be calculated.[3]
Conclusion
L-368,899 hydrochloride operates as a highly selective and potent competitive antagonist of the oxytocin receptor. Its mechanism involves the direct blockade of the OTR, preventing the Gq/11-mediated signaling cascade responsible for oxytocin's physiological effects.[3] While its initial clinical development was halted, its well-characterized binding profile, selectivity, and ability to penetrate the central nervous system have established it as a critical tool for researchers investigating the extensive roles of the oxytocin system in physiology and behavior.[4][5][7]
References
- 1. L-368,899 hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-368,899 - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
